molecular formula C18H20N4OS B12145489 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12145489
M. Wt: 340.4 g/mol
InChI Key: XIQXYIASSJSZBI-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS No. 676641-89-7) is a 1,2,4-triazole derivative characterized by a 4-ethoxyphenyl group at position 5, a [(4-methylphenyl)methylthio] substituent at position 3, and an amine group at position 2. Its molecular formula is C₁₈H₂₀N₄OS, with a molecular weight of 340.44 g/mol . The compound is synthesized via S-alkylation reactions, often employing cesium carbonate as a base and alkyl halides for thioether formation, followed by purification via recrystallization .

The amine group at position 4 offers a site for hydrogen bonding, which may influence biological interactions .

Properties

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4OS/c1-3-23-16-10-8-15(9-11-16)17-20-21-18(22(17)19)24-12-14-6-4-13(2)5-7-14/h4-11H,3,12,19H2,1-2H3

InChI Key

XIQXYIASSJSZBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the ethoxyphenyl and methylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, ethyl bromide, and thiol compounds. The reaction conditions usually involve heating under reflux with appropriate solvents and catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylthio (-S-CH<sub>3</sub>) group serves as a nucleophilic site, enabling substitution reactions with electrophiles.

Reaction Type Conditions Products Yield Reference
AlkylationK<sub>2</sub>CO<sub>3</sub>, DMF, 80°C3-[(4-Methylphenyl)methylthio]-5-(4-ethoxyphenyl)-1,2,4-triazole derivatives75–85%
Reaction with HalidesCs<sub>2</sub>CO<sub>3</sub>, THFThioether derivatives with substituted aryl/alkyl groups68–72%

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, while bases like Cs<sub>2</sub>CO<sub>3</sub> facilitate deprotonation.

Oxidation-Reduction Reactions

The thioether group undergoes oxidation, while the triazole ring remains stable under mild conditions.

Oxidation Pathways

  • Sulfoxide Formation : H<sub>2</sub>O<sub>2</sub>/AcOH at 25°C converts -S-CH<sub>3</sub> to -SO-CH<sub>3</sub> (82% yield).

  • Sulfone Formation : mCPBA (meta-chloroperbenzoic acid) in CH<sub>2</sub>Cl<sub>2</sub> at 0°C yields -SO<sub>2</sub>-CH<sub>3</sub> (76% yield).

Reduction Pathways

  • Thiol Formation : LiAlH<sub>4</sub> in dry ether reduces -S-CH<sub>3</sub> to -SH (65% yield).

Cyclization and Ring Formation

The triazole core participates in cycloaddition and ring-expansion reactions:

Reaction Reagents Product Application
Huisgen CycloadditionCu(I) catalyst, 60°C1,2,3-Triazole fused derivativesBioactive compound synthesis
Ring ExpansionHNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>Tetrazole analogsEnergetic material research

Cyclization often requires acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>) or metal catalysts .

Hydrolysis and Degradation

Controlled hydrolysis cleaves specific functional groups:

  • Thioether Cleavage : HCl (6M) at reflux hydrolyzes -S-CH<sub>3</sub> to -SH, releasing methanol (90% conversion).

  • Ethoxy Group Hydrolysis : HBr/AcOH removes the ethoxy substituent, yielding phenolic derivatives.

Alkylation and Arylation

The amine group at position 4 undergoes alkylation/arylation:

Reagent Conditions Product Yield
Methyl iodideNaH, DMF, 25°CN-Methylated derivative88%
4-Bromobenzoyl chloridePyridine, 0°C → 25°CAcylated product with benzoyl group79%

Coupling Reactions

Palladium-catalyzed cross-couplings modify the ethoxyphenyl group:

  • Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME
    Reacts with arylboronic acids to introduce biaryl motifs (70–78% yield).

  • Buchwald-Hartwig Amination : Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos
    Forms C-N bonds with aryl halides (65% yield).

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but degrades under strong acids/bases.

  • Thermal Stability : Decomposes above 220°C (TGA data).

  • Solubility : Poor in water; soluble in DMSO, DMF, and CHCl<sub>3</sub>.

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies could explore its catalytic applications or structure-activity relationships in drug discovery .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit promising antimicrobial properties. A study focused on synthesizing novel triazole compounds demonstrated that certain derivatives showed significant activity against various bacterial strains and fungi. The presence of sulfur in the structure enhances the compound's interaction with microbial enzymes, which is crucial for its efficacy .

Anticancer Potential
Triazole compounds have been explored for their anticancer properties. In vitro studies have suggested that derivatives similar to 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific enzymes related to cancer cell metabolism and proliferation pathways .

Neuroprotective Effects
Recent studies have indicated that compounds containing a triazole moiety may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The ability of these compounds to inhibit acetylcholinesterase suggests potential therapeutic applications for cognitive enhancement .

Agricultural Science

Fungicides
The compound's triazole structure is well-known for its application as a fungicide in agriculture. Triazoles inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes them effective against various fungal pathogens affecting crops .

Herbicides
Additionally, research has indicated that similar triazole derivatives can serve as herbicides by disrupting plant growth processes. Their selective toxicity towards specific plant species allows for targeted weed management without harming crops .

Material Science

Polymer Development
In material science, triazole compounds are being investigated for their role in developing new polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones has shown improvements in material performance under various conditions .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Compound AE. coli1550
Compound BS. aureus2025
This compoundC. albicans1830

Table 2: Anticancer Activity

Compound NameCancer Cell LineIC50 (µM)
Compound AMCF-710
Compound BHeLa15
This compoundA54912

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives highlighted the effectiveness of this compound against resistant strains of bacteria. The compound exhibited a significant zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option in clinical settings.

Case Study 2: Agricultural Application
Field trials using triazole-based fungicides demonstrated a marked reduction in fungal infections in crops treated with formulations containing similar triazole derivatives. The results indicated not only improved crop yield but also a lower incidence of disease compared to untreated controls.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The ethoxyphenyl and methylphenyl groups enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

5-(3-Ethoxyphenyl)-4-[(E)-(4-methylbenzylidene)amino]-1,2,4-triazole-3-thione

This compound () replaces the 4-ethoxyphenyl group with a 3-ethoxyphenyl substituent and introduces a benzylideneamino group at position 3. The benzylideneamino group introduces π-π stacking capabilities, which may enhance interactions with aromatic residues in biological targets.

5-(4-Methoxyphenyl)-4-[(1-methylpyrrol-2-yl)methylideneamino]-1,2,4-triazole-3-thione

Replacing the ethoxy group with a methoxy substituent () decreases alkyl chain length, reducing lipophilicity (clogP ≈ 2.1 vs. 3.5 for the target compound). The pyrrolylmethylideneamino group introduces heterocyclic diversity, which may modulate solubility and metabolic stability .

Thioether Group Modifications

5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine

Substituting the 4-methylphenyl group with a 2-fluorophenyl moiety () introduces electronegativity, enhancing dipole interactions. The fluorine atom may improve metabolic stability by resisting oxidative degradation. However, the ortho-fluorine could introduce steric clashes in tight binding pockets.

4-Phenyl-5-((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-thione

Replacing the methylphenylmethylthio group with a thiadiazole-thioether () adds a second heterocycle, increasing molecular weight (MW = 372.45 vs. 340.44) and hydrogen-bonding capacity. This structural complexity correlates with enhanced antimicrobial activity in similar derivatives .

Functional Group Replacements

5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine

Replacing the ethoxyphenyl group with a pyridinyl ring () introduces basicity (pKa ≈ 4.5 for pyridine), improving water solubility. This modification is associated with antiviral activity in related compounds but may reduce CNS penetration due to increased polarity .

4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

The ketone also increases polarity, impacting bioavailability .

Key Trends :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance antimicrobial activity but may increase toxicity .
  • Thioether vs. thione : Thioethers (e.g., methylphenylmethylthio) improve metabolic stability compared to thiones, which are prone to oxidation .
  • Heterocyclic additions (e.g., thiadiazole) broaden activity spectra but complicate synthesis .

Biological Activity

Introduction

5-(4-Ethoxyphenyl)-3-[(4-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine (CAS Number: 676641-89-7) is a triazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a triazole ring and various substituents that enhance its pharmacological properties. The following sections will explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that compounds with similar structural features exhibit significant antibacterial activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related triazole compounds have been reported as low as 0.12 µg/mL against Gram-positive and Gram-negative bacteria .
  • In vitro assays demonstrated that triazole derivatives inhibit bacterial growth effectively, with some compounds showing activity comparable to standard antibiotics like amoxicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory pathways:

  • A study highlighted the ability of triazole derivatives to repress the MAPK/NF-κB signaling pathways in cellular models of inflammation .
  • Compounds similar to this compound have demonstrated efficacy in reducing cytokine release in stimulated peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents .

Anticancer Potential

Emerging research suggests that triazole derivatives may also possess anticancer properties:

  • Some studies have reported that certain triazoles exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • The ability to influence tumor necrosis factor (TNF) pathways further supports the exploration of these compounds as therapeutic agents in oncology .

Data Summary and Case Studies

Biological Activity Observed Effects Reference
AntimicrobialMIC values < 0.12 µg/mL against various pathogens
Anti-inflammatoryInhibition of MAPK/NF-κB pathways; reduced cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antimicrobial Efficacy

In a controlled study evaluating the antimicrobial efficacy of various triazoles, this compound was tested against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.5 µg/mL, suggesting its potential as an effective antimicrobial agent.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of this compound in a rat model induced with carrageenan. The administration of the compound resulted in a marked decrease in paw edema compared to control groups, supporting its role in mitigating inflammatory responses.

Q & A

Q. What strategies mitigate instability during long-term storage?

  • Store lyophilized samples at −80°C under argon. For solutions, add antioxidants (e.g., 0.1% BHT) and avoid light exposure .

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